molecular formula C13H17N3O2 B5757248 3-amino-4-{[2-(dimethylamino)ethyl]amino}-2H-chromen-2-one

3-amino-4-{[2-(dimethylamino)ethyl]amino}-2H-chromen-2-one

Cat. No.: B5757248
M. Wt: 247.29 g/mol
InChI Key: BINRZWSFDMCURV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-4-{[2-(dimethylamino)ethyl]amino}-2H-chromen-2-one, also known as DDAO, is a fluorescent dye that is commonly used in scientific research applications. It is a highly sensitive and versatile dye that has a wide range of applications in various fields of research, including biochemistry, cell biology, and molecular biology.

Mechanism of Action

3-amino-4-{[2-(dimethylamino)ethyl]amino}-2H-chromen-2-one is a fluorescent dye that emits light when excited by a light source. The mechanism of action of this compound involves the absorption of energy by the dye, which causes the electrons to become excited. As the electrons return to their ground state, they emit light at a specific wavelength. The wavelength of the emitted light depends on the chemical structure of the dye and the environment in which it is located.
Biochemical and Physiological Effects:
This compound is a non-toxic dye that does not affect the biochemical or physiological properties of the labeled molecules. It has been shown to have minimal interference with enzyme activity, protein function, and cell viability. This compound is also highly stable and can withstand a wide range of pH and temperature conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-amino-4-{[2-(dimethylamino)ethyl]amino}-2H-chromen-2-one is its high sensitivity and specificity. It can detect low concentrations of labeled molecules and has minimal background fluorescence. Additionally, this compound is compatible with a wide range of experimental conditions and can be used in both in vitro and in vivo experiments. However, one limitation of this compound is its relatively short excitation and emission wavelengths, which can limit its application in some experiments.

Future Directions

There are several future directions for the use of 3-amino-4-{[2-(dimethylamino)ethyl]amino}-2H-chromen-2-one in scientific research. One direction is the development of new methods for labeling and detecting biomolecules using this compound. Another direction is the optimization of this compound for use in specific experimental conditions, such as high-throughput screening assays. Additionally, the use of this compound in combination with other fluorescent dyes or imaging techniques may lead to new insights into cellular processes and disease mechanisms.

Synthesis Methods

The synthesis of 3-amino-4-{[2-(dimethylamino)ethyl]amino}-2H-chromen-2-one involves the reaction of 7-amino-4-methylcoumarin with N,N-dimethylethylenediamine in the presence of acetic anhydride. The reaction yields this compound as a yellow solid, which can be purified through recrystallization or column chromatography. The purity and quality of the synthesized this compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).

Scientific Research Applications

3-amino-4-{[2-(dimethylamino)ethyl]amino}-2H-chromen-2-one is widely used as a fluorescent probe in various scientific research applications. It is commonly used to label proteins, nucleic acids, and other biomolecules for visualization and quantification purposes. This compound is also used as a tracer in cell migration and invasion assays, as well as in flow cytometry and fluorescence microscopy. Additionally, this compound is used in enzyme assays, receptor binding assays, and drug screening assays.

Properties

IUPAC Name

3-amino-4-[2-(dimethylamino)ethylamino]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-16(2)8-7-15-12-9-5-3-4-6-10(9)18-13(17)11(12)14/h3-6,15H,7-8,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINRZWSFDMCURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C(C(=O)OC2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.